(S)-4-aminocyclopent-1-enecarboxylic acid
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Overview
Description
Sucrosofate, also known as sucrose octasulfate, is an organic compound belonging to the class of disaccharide sulfates. It is characterized by the presence of multiple sulfate groups attached to a sugar unit. This compound is known for its unique chemical properties and its applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrosofate is synthesized through the sulfation of sucrose. The process involves the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective sulfation of the hydroxyl groups on the sucrose molecule .
Industrial Production Methods
In industrial settings, the production of sucrosofate involves large-scale sulfation processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for sulfation. The product is then purified through filtration and crystallization to obtain high-purity sucrosofate .
Chemical Reactions Analysis
Types of Reactions
Sucrosofate undergoes various chemical reactions, including:
Oxidation: Sucrosofate can be oxidized to form sulfate esters.
Reduction: Reduction reactions can convert sucrosofate into its corresponding alcohol derivatives.
Substitution: Sucrosofate can participate in substitution reactions where the sulfate groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of sucrosofate include sulfate esters, alcohol derivatives, and substituted sucrose compounds. These products have various applications in different fields .
Scientific Research Applications
Sucrosofate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in the study of cell signaling pathways and as a component in cell culture media.
Medicine: Utilized in drug delivery systems, particularly in the encapsulation of anticancer drugs in liposomes. .
Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
Sucrosofate exerts its effects through several mechanisms:
Binding to Proteins: Sucrosofate binds to and stabilizes proteins, such as fibroblast growth factors, which play a crucial role in cell proliferation, differentiation, and migration
Activation of Signaling Pathways: It activates signaling pathways involved in cell growth and repair, contributing to its therapeutic effects
Inhibition of Enzymes: Sucrosofate can inhibit enzymes like thrombin, which is involved in blood coagulation
Comparison with Similar Compounds
Similar Compounds
Heparin: Like sucrosofate, heparin is a sulfated polysaccharide with anticoagulant properties.
Chondroitin Sulfate: Another sulfated polysaccharide used in the treatment of osteoarthritis.
Dermatan Sulfate: A sulfated glycosaminoglycan involved in wound healing and tissue repair
Uniqueness of Sucrosofate
Sucrosofate is unique due to its specific structure and the presence of multiple sulfate groups, which confer distinct chemical properties and biological activities. Its ability to encapsulate drugs in liposomes and enhance their stability and bioavailability sets it apart from other similar compounds .
Properties
CAS No. |
102629-73-2 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4S)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
CVVDYLXTNDBWJC-YFKPBYRVSA-N |
SMILES |
C1C=C(CC1N)C(=O)O |
Isomeric SMILES |
C1C=C(C[C@H]1N)C(=O)O |
Canonical SMILES |
C1C=C(CC1N)C(=O)O |
Synonyms |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |
Origin of Product |
United States |
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